molecular formula C31H27BrO3S B1671058 Ertiprotafib CAS No. 251303-04-5

Ertiprotafib

Cat. No. B1671058
CAS RN: 251303-04-5
M. Wt: 559.5 g/mol
InChI Key: FONCZICQWCUXEB-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ertiprotafib is a novel class of insulin sensitizers developed for the treatment of type 2 diabetes . In insulin-resistant rodent models, Ertiprotafib and a close analog lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .


Molecular Structure Analysis

Ertiprotafib is a small molecule with a chemical formula of C31H27BrO3S . It belongs to the class of organic compounds known as naphthothiophenes, which are compounds containing a naphthalene (or a derivative) fused to thiophene .


Chemical Reactions Analysis

Ertiprotafib is a potent inhibitor of IKK-β, with an IC50 value of 400±40 nM, which is much lower than that required for the half-maximal inhibition of the p-nitrophenyl phosphatase activity of PTP1B . Ertiprotafib is at least a dual PPARα and PPARβ agonist with EC50 values for transactivation of 1 μM .


Physical And Chemical Properties Analysis

Ertiprotafib is a small molecule with an average weight of 559.52 and a monoisotopic weight of 558.086429 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Treatment of Type 2 Diabetes

Ertiprotafib is part of a novel class of insulin sensitizers developed for the treatment of type 2 diabetes . In insulin-resistant rodent models, Ertiprotafib and a close analog have been shown to lower both fasting blood glucose and insulin levels, and improve glycemic excursion during an oral glucose tolerance test .

Obesity Management

Ertiprotafib has been identified as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor . PTP1B is a validated therapeutic target for the treatment of obesity . Therefore, Ertiprotafib’s ability to inhibit PTP1B suggests potential applications in obesity management.

Lipid Regulation

Ertiprotafib has been shown to improve lipid profiles in rodent models, significantly lowering triglyceride and free fatty acid levels . This suggests potential applications in the management of dyslipidemia, a condition often associated with type 2 diabetes and obesity.

PTP1B Inhibition

Ertiprotafib is a PTP1B inhibitor . PTP1B plays essential roles in cell growth, cell differentiation, cell-cycle regulation, and the immune response . Therefore, Ertiprotafib’s ability to inhibit PTP1B suggests potential applications in these areas.

PPARα and PPARγ Activation

Ertiprotafib has been shown to activate Peroxisome Proliferator-Activated Receptor (PPAR) alpha and PPAR gamma at concentrations comparable with those of known agonists of these regulators . PPARs play crucial roles in the regulation of cellular differentiation, development, and metabolism. Therefore, Ertiprotafib’s ability to activate PPARα and PPARγ suggests potential applications in these areas.

Potential Adverse Effects

It’s important to note that Ertiprotafib has been shown to induce aggregation of PTP1B in a concentration-dependent manner . This could lead to insufficient clinical efficacy and adverse effects . Therefore, further research is needed to fully understand the implications of this effect.

Safety And Hazards

Ertiprotafib should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s recommended to wear chemical impermeable gloves and ensure adequate ventilation .

properties

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179814
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ertiprotafib

CAS RN

251303-04-5
Record name Ertiprotafib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERTIPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertiprotafib
Reactant of Route 2
Ertiprotafib
Reactant of Route 3
Reactant of Route 3
Ertiprotafib
Reactant of Route 4
Ertiprotafib
Reactant of Route 5
Ertiprotafib
Reactant of Route 6
Ertiprotafib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.